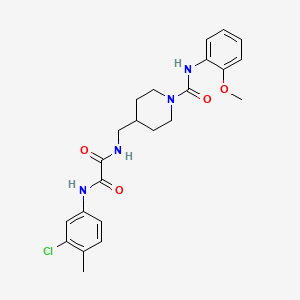

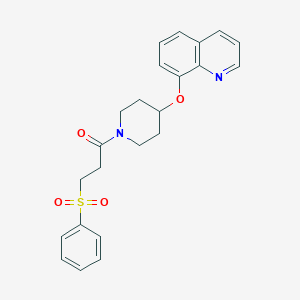

3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PSQ and has a molecular formula of C26H26N2O4S. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for PSQ.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Ashok et al. (2014) explored the ultrasound- and microwave-assisted synthesis of various compounds similar to "3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one," particularly focusing on (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones. These compounds were synthesized via the Claisen-Schmidt condensation under conditions of ultrasound and microwave irradiation. The study revealed that some of the synthesized compounds exhibited good antimicrobial activity against both bacterial and fungal strains, including Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, Aspergillus niger, and Candida metapsilosis (Ashok, D., Ganesh, A., Vijaya Lakshmi, B., & Ravi, S., 2014).

Molecular Docking and Pharmacological Properties

In another line of research, Desai et al. (2017) reported on the synthesis of novel compounds, including 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde derivatives. These compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial activity through in-silico molecular docking studies. The docking studies targeted DNA Gyrase A and N-myristoyltransferase, aiming to uncover potential antibacterial and antifungal activities. The study provided insights into the binding modes and interactions of these compounds with biological targets, demonstrating their potential as antimicrobial agents (Desai, N., Gurunathan, K., Adimule, P., Doyjide, A., Naveen, S., Lokanath, N., & Sreenivasa, S., 2017).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUIUYVCJQNSMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)

![2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2710518.png)

![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)

![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)

![N~5~-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)